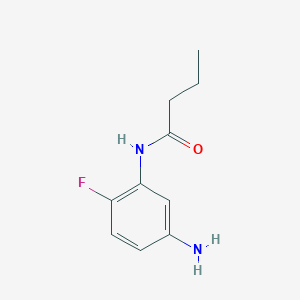

N-(5-Amino-2-fluorophenyl)butanamide

Description

BenchChem offers high-quality N-(5-Amino-2-fluorophenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-fluorophenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDQFHKPOHZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(5-Amino-2-fluorophenyl)butanamide

Executive Summary

N-(5-Amino-2-fluorophenyl)butanamide is a key chemical intermediate whose structural motif is of significant interest in medicinal chemistry and materials science. This guide provides a detailed, field-proven, two-step synthetic pathway designed for high-yield and high-purity production. The selected strategy hinges on a robust and scalable sequence involving the acylation of a commercially available nitroaniline precursor, followed by a chemoselective reduction of the nitro group. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical process parameters to ensure reproducibility and success for researchers, chemists, and drug development professionals.

Introduction

The synthesis of substituted anilines, particularly those bearing multiple functional groups, is a cornerstone of modern organic chemistry, providing essential building blocks for the pharmaceutical and agrochemical industries. The target molecule, N-(5-Amino-2-fluorophenyl)butanamide, combines a fluorinated aromatic ring with both an amine and an amide functionality. This arrangement presents a synthetic challenge requiring careful management of functional group compatibility and regioselectivity.

A retrosynthetic analysis reveals that a direct acylation of 4-fluoro-1,3-phenylenediamine is a possible but suboptimal route due to potential challenges in controlling regioselectivity and preventing diacylation. A more reliable and strategically sound approach involves introducing the butanamide group prior to the formation of the sensitive primary amine. Therefore, this guide details a pathway beginning with the acylation of 2-fluoro-5-nitroaniline, a stable and readily available starting material, followed by the selective reduction of the nitro moiety. This method is widely favored for its predictability, high conversion rates, and the generation of a clean product profile.

Recommended Synthesis Pathway: Overview

The synthesis is efficiently executed in two primary stages:

-

Amide Formation: Nucleophilic acyl substitution between 2-fluoro-5-nitroaniline and butanoyl chloride to form the intermediate, N-(2-fluoro-5-nitrophenyl)butanamide.

-

Nitro Group Reduction: Chemoselective reduction of the nitro group on the intermediate to yield the final product, N-(5-Amino-2-fluorophenyl)butanamide. Catalytic hydrogenation is presented as the primary method due to its efficiency and clean reaction profile.[1][2]

The overall workflow is illustrated below.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-fluoro-5-nitrophenyl)butanamide (Intermediate)

This procedure details the formation of the amide bond via nucleophilic acyl substitution. The use of triethylamine is critical to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Methodology:

-

Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-5-nitroaniline (15.6 g, 100 mmol) and dichloromethane (DCM, 200 mL).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

-

Reagent Addition: Add triethylamine (15.3 mL, 110 mmol) to the stirred suspension. Cool the mixture to 0 °C using an ice-water bath.

-

Acylation: Add butanoyl chloride (11.2 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Work-up: Carefully pour the reaction mixture into 150 mL of 1M HCl(aq) to quench the reaction and wash away excess triethylamine. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure product, N-(2-fluoro-5-nitrophenyl)butanamide, as a pale yellow solid.

Step 2: Synthesis of N-(5-Amino-2-fluorophenyl)butanamide (Target Compound)

This step employs catalytic hydrogenation for the selective reduction of the aromatic nitro group. This method is highly efficient and avoids the use of harsh metal-acid reducing agents, simplifying product isolation.[1][2]

Methodology:

-

Reactor Setup: To a 500 mL hydrogenation flask, add the N-(2-fluoro-5-nitrophenyl)butanamide intermediate (22.8 g, 100 mmol) and methanol (250 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, 50% wet) to the solution under a stream of nitrogen.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with nitrogen three times, then with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 25 mL).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure.

-

Isolation: The resulting solid is the target compound, N-(5-Amino-2-fluorophenyl)butanamide. It can be further purified by recrystallization from ethyl acetate/hexanes if necessary to achieve high purity.

Alternative Reduction Method: Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, a classic and effective alternative is reduction using tin(II) chloride.[2][3]

-

Procedure: Dissolve N-(2-fluoro-5-nitrophenyl)butanamide (22.8 g, 100 mmol) in ethanol (200 mL) in a round-bottom flask. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 112.8 g, 500 mmol).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours until the reaction is complete by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the solution to pH 8-9 with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation & Characterization

The following table summarizes the key physical and chemical properties for the materials in this synthetic pathway.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| N-(2-fluoro-5-nitrophenyl)butanamide | butanamide.png) | C₁₀H₁₁FN₂O₃ | 226.21 | 85-95 |

| N-(5-Amino-2-fluorophenyl)butanamide | butanamide.png) | C₁₀H₁₃FN₂O | 196.22 | 90-98 |

Characterization data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the identity and purity of the intermediate and final product.

Mechanistic & Process Insights

A thorough understanding of the underlying mechanisms and potential challenges is crucial for successful synthesis and scale-up.

Key Transformations and Rationale

The diagram below outlines the critical bond formations and functional group interconversions in the synthetic pathway.

Caption: Key chemical transformations in the synthesis.

Causality and Optimization

-

Acylation Temperature Control: The initial cooling to 0 °C for the addition of butanoyl chloride is vital to control the exothermicity of the reaction, preventing potential side reactions and ensuring the stability of the acid chloride.

-

Choice of Reducing Agent: While catalytic hydrogenation is preferred for its cleanliness, the amide functionality is robust and stable to various reduction conditions. The choice between hydrogenation and metal-acid reduction can be based on available equipment and safety protocols.[1][2] For substrates sensitive to dehalogenation, reagents like Raney Nickel or SnCl₂ might be considered over Pd/C.[1]

-

Purification Strategy: The intermediate is often crystalline and readily purified by recrystallization. The final product's purity is highly dependent on the complete removal of the reduction catalyst or metal salts from the work-up. A final recrystallization or a silica gel plug may be employed to remove baseline impurities.

Conclusion

This guide details a validated and efficient two-step synthesis for N-(5-Amino-2-fluorophenyl)butanamide, starting from 2-fluoro-5-nitroaniline. The pathway, involving a standard acylation followed by a selective nitro group reduction, is scalable, high-yielding, and employs common laboratory reagents and techniques. By providing detailed protocols and explaining the rationale behind critical process steps, this document serves as a reliable resource for chemists in research and development, enabling the consistent and high-purity production of this valuable chemical intermediate.

References

-

Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 22, 2026, from [Link]

-

UCB, S.A. (1989). Levetiracetam Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

- Couto, I., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 22, 2026, from [Link]

- Mohankumar, R., & Raman, N. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Bulgarian Chemical Society, 2(1), 1-8.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Amino-2-fluorophenyl)butanamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of N-(5-Amino-2-fluorophenyl)butanamide, a compound of interest for researchers in medicinal chemistry and materials science.

Given that N-(5-Amino-2-fluorophenyl)butanamide is a novel or sparsely documented molecule, this paper takes a proactive approach. It outlines the predicted fundamental physicochemical characteristics and, more critically, provides detailed, field-proven experimental protocols for their empirical validation. This dual approach of predictive analysis and methodological guidance is designed to empower researchers to fully characterize this and other novel chemical entities, ensuring data integrity and accelerating development timelines. The strategic incorporation of a fluorine atom and an amino group onto the phenylamide scaffold suggests a molecule with nuanced properties, balancing lipophilicity and hydrogen bonding potential, making a rigorous physicochemical assessment essential.

Molecular Identity and Structure

The unique arrangement of functional groups in N-(5-Amino-2-fluorophenyl)butanamide—a flexible butanamide chain, a hydrogen-bonding amino group, and an electron-withdrawing fluorine atom—defines its chemical personality and predicted interactions.

Caption: Chemical structure of N-(5-Amino-2-fluorophenyl)butanamide.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Canonical SMILES | CCCC(=O)NC1=C(C=C(C=C1)N)F |

| InChI Key | Not available in public databases |

| CAS Number | Not assigned |

Summary of Predicted Physicochemical Properties

In the absence of published experimental data, computational models provide a crucial first look at the expected properties of N-(5-Amino-2-fluorophenyl)butanamide. The following table summarizes key physicochemical parameters predicted using established algorithms. These values serve as essential benchmarks for guiding experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 130-150 | Affects solubility, stability, and formulation choices. |

| Boiling Point (°C) | ~385 | Indicates thermal stability. |

| Water Solubility | Moderately Soluble | Crucial for bioavailability and formulation as an aqueous solution. |

| logP (Octanol/Water) | 1.9 ± 0.5 | A key indicator of lipophilicity, influencing membrane permeability and ADME properties. |

| pKa (Acidic) | ~14.5 (Amide N-H) | Determines the ionization state at different physiological pHs. |

| pKa (Basic) | ~4.2 (Aniline NH₂) | Influences solubility, receptor binding, and off-target effects. |

| Polar Surface Area | 55.1 Ų | Impacts membrane permeability and interactions with biological targets. |

In-Depth Analysis and Experimental Verification Protocols

The true characterization of a compound lies in empirical data. The following sections detail the authoritative, step-by-step protocols for determining the most critical physicochemical properties. The methodologies are grounded in internationally recognized standards, ensuring reproducibility and regulatory compliance.

Aqueous Solubility Determination

Causality and Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. The interplay between the polar amino group and the lipophilic butyl chain and fluorinated ring in N-(5-Amino-2-fluorophenyl)butanamide makes its solubility profile particularly interesting. The Shake-Flask method, as outlined in OECD Guideline 105, is the gold-standard for this determination.[1][2][3]

Experimental Protocol: Flask Method (Adapted from OECD 105)

-

Preparation: Add an excess amount of N-(5-Amino-2-fluorophenyl)butanamide to a flask containing a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration, but 24-48 hours is typical.[1]

-

Phase Separation: After equilibration, allow the mixture to stand to let undissolved material settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at high speed.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL or µg/mL).

Caption: Workflow for Aqueous Solubility Determination.

Ionization Constant (pKa) Determination

Causality and Importance: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms. This is paramount, as the ionization state affects solubility, lipophilicity, and the ability to interact with biological targets. N-(5-Amino-2-fluorophenyl)butanamide has two key ionizable centers: the basic aromatic amine and the weakly acidic amide proton. Potentiometric titration, as described in OECD Guideline 112, is a highly accurate method for pKa determination.[4][5][6]

Experimental Protocol: Potentiometric Titration (Adapted from OECD 112)

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in a mixture of water and a co-solvent (like methanol or DMSO) if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration (Basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Titration (Acidic pKa): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to refine this calculation by analyzing the first and second derivatives of the curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (logP) Determination

Causality and Importance: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a cornerstone of the "Rule of Five" and strongly correlates with a drug's ability to cross cell membranes. The balance in N-(5-Amino-2-fluorophenyl)butanamide between its polar groups and non-polar regions will directly influence its logP. The shake-flask method (OECD Guideline 107) is the definitive technique for direct logP measurement.[7][8][9]

Experimental Protocol: Shake-Flask Method (Adapted from OECD 107)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. For ionizable compounds like this one, use a buffer for the aqueous phase with a pH at least 2 units away from the pKa to ensure the compound is in its neutral form.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a vessel containing a known volume of the other phase.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Caption: Workflow for logP Determination via Shake-Flask Method.

Conclusion: A Framework for Characterization

N-(5-Amino-2-fluorophenyl)butanamide presents a molecular architecture with significant potential, warranting a detailed investigation of its physicochemical properties. While direct experimental data is not yet widely available, this guide establishes a robust framework for its complete characterization. By leveraging predictive modeling to inform experimental design and adhering to internationally recognized protocols such as those from the OECD, researchers can generate the high-quality, reproducible data necessary for advancing drug discovery and development. The provided methodologies for determining solubility, pKa, and logP are not only applicable to the title compound but also serve as a universal blueprint for the rigorous scientific evaluation of any novel chemical entity.

References

-

OECD Test No. 112: Dissociation Constants in Water. [URL: https://www.oecd-ilibrary.org/environment/test-no-112-dissociation-constants-in-water_9789264069644-en][4][6][10]

-

Situ Biosciences. OECD 112 - Dissociation Constants in Water. [URL: https://situbiosciences.com/oecd-112-dissociation-constants-in-water/][5]

-

Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.com/oecd-105-water-solubility/][11]

-

OECD Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069583-en][7][8]

-

University of Vermont. Test No. 112: Dissociation Constants in Water. [URL: https://www.uvm.edu/rsenr/wsmc/documents/OECD_Guideline_112_Dissociation_Constants_in_Water.pdf][12]

-

OECD Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.org/environment/test-no-105-water-solubility_9789264069552-en][1][2]

-

Analytice. OECD n°112: Dissociation constant in water. [URL: https://www.analytice.com/en/news-posts/oecd-ndeg112-dissociation-constant-in-water][4]

-

ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-123-Aquatic-Toxicity-of-ionisable-substances.pdf][9]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [URL: https://www.analytice.com/en/news-posts/oecd-105-water-solubility-test-at-20-c][13]

-

OECD. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. [URL: https://books.google.com/books?id=l_5iEAAAQBAJ&pg=PA1&lpg=PA1&dq=OECD+Test+Guideline+105+Water+Solubility][3]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [URL: https://www.biotecnologiebt.it/en/analytical-services/physico-chemical-properties/determination-of-the-partition-coefficient-n-octanol-water/][14]

-

Pesticide Registration Toolkit. Partition coefficient octanol/water. [URL: https://www.fao.org/pesticide-registration-toolkit/registration-tools/tool/en/c/476295/][15]

Sources

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.kr]

- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 5. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. primo.uvm.edu [primo.uvm.edu]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Methodological & Application

"N-(5-Amino-2-fluorophenyl)butanamide" as a fragment for drug design

Application Notes & Protocols

Topic: N-(5-Amino-2-fluorophenyl)butanamide: A Versatile Fragment for Structure-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-(5-Amino-2-fluorophenyl)butanamide in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] By screening small, low-complexity molecules, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[2] Within this paradigm, the selection of a high-quality fragment library is paramount to success.

This guide focuses on N-(5-Amino-2-fluorophenyl)butanamide , a fragment designed for optimal performance in FBDD campaigns, particularly those targeting ATP-binding sites such as protein kinases. This molecule is not merely a random assortment of atoms; it is an intelligently designed tool. The 2-fluoroaniline core is a privileged scaffold found in numerous approved kinase inhibitors, while the free 5-amino group provides a "poised" synthetic handle for rapid and targeted hit-to-lead optimization.[3][4] The butanamide side chain offers a balance of solubility and structural vectors for further exploration.

Herein, we provide a comprehensive overview of this fragment's properties, detailed protocols for its application in a typical FBDD workflow, and a strategic guide for its elaboration into potent lead compounds.

Fragment Characterization and Rationale for Use

The utility of N-(5-Amino-2-fluorophenyl)butanamide stems from its adherence to the "Rule of Three" and the strategic incorporation of key pharmacophoric features.[5]

| Property | Value | Significance in FBDD |

| Molecular Weight | 196.21 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring higher probability of binding.[5] |

| cLogP | ~1.5 | Balanced lipophilicity avoids insolubility and non-specific binding issues.[5] |

| Hydrogen Bond Donors | 2 (Amine & Amide NH) | Provides key interaction points for target binding. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) | Offers additional opportunities for directed interactions. |

| Rotatable Bonds | 4 | Sufficient conformational flexibility without excessive entropic penalty upon binding.[6] |

The Role of Fluorine: The ortho-fluoro substituent is a critical design element. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its incorporation can enhance binding affinity through favorable interactions, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of the adjacent aniline nitrogen, which is often crucial for interactions with kinase hinge regions.[7][8][9]

The "Poised" Aniline Core: The primary amino group at the 5-position is intentionally included as a vector for synthetic elaboration. This "poised" nature allows medicinal chemists to rapidly generate a library of analogues from a confirmed fragment hit, exploring the surrounding chemical space to improve potency and selectivity.[10]

Synthesis Protocol: N-(5-Amino-2-fluorophenyl)butanamide

A reliable synthesis is crucial for obtaining high-purity material for screening. The following protocol describes a common and efficient two-step synthesis from a commercially available starting material.

Principle: This synthesis involves the acylation of 2-fluoro-5-nitroaniline with butyryl chloride, followed by the reduction of the nitro group to the desired primary amine. The reduction can be achieved using various methods, with stannous chloride (SnCl₂) in an acidic medium being a reliable and scalable option.[11][12]

Protocol 2.1: Synthesis of N-(2-fluoro-5-nitrophenyl)butanamide (Intermediate)

-

Reaction Setup: To a stirred solution of 2-fluoro-5-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a mild base such as triethylamine or DIPEA (1.2 eq).

-

Acylation: Slowly add butyryl chloride (1.1 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the intermediate.

Protocol 2.2: Synthesis of N-(5-Amino-2-fluorophenyl)butanamide (Final Product)

-

Reaction Setup: Dissolve the intermediate, N-(2-fluoro-5-nitrophenyl)butanamide (1.0 eq), in ethanol or concentrated hydrochloric acid.

-

Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise while stirring vigorously. The reaction is often exothermic.

-

Reaction Monitoring: Stir the suspension for 4-8 hours at room temperature or with gentle heating (40-50 °C). Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction & Purification: Filter the mixture through a pad of Celite to remove inorganic salts. Extract the aqueous filtrate multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to obtain N-(5-Amino-2-fluorophenyl)butanamide.

Application in a Fragment-Based Drug Discovery (FBDD) Workflow

The core of FBDD is the use of sensitive biophysical techniques to detect the low-affinity binding of fragments.[13] A multi-step, tiered approach is essential to identify true hits and eliminate false positives.

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Protocol 3.1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), measures the thermal stability of a target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed during protein unfolding.[14]

-

Materials:

-

Purified target protein (e.g., a protein kinase) at a concentration of 2-10 µM.

-

10x SYPRO Orange dye.

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

N-(5-Amino-2-fluorophenyl)butanamide stock solution (e.g., 100 mM in DMSO).

-

Real-Time PCR instrument.

-

-

Procedure:

-

Prepare a master mix of protein and dye in the assay buffer.

-

Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate.

-

Add 1 µL of the fragment solution to the appropriate wells for a final concentration of 100-500 µM. Include DMSO-only controls.

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

-

Place the plate in the RT-PCR instrument. Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

-

Data Interpretation & Causality: A "hit" is identified by a positive shift in the melting temperature (ΔTm) of ≥ 2-3 standard deviations above the DMSO control mean. A significant ΔTm indicates that the fragment is binding to and stabilizing the protein. This method is excellent for a rapid primary screen of an entire fragment library.[14]

Protocol 3.2: Orthogonal Hit Validation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits as it detects binding directly in solution. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly useful. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligand, resulting in a decrease in the ligand's signal intensity.[14][15]

-

Materials:

-

Purified target protein (10-50 µM) in a deuterated NMR buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).

-

N-(5-Amino-2-fluorophenyl)butanamide (100-500 µM).

-

NMR spectrometer equipped with a cryoprobe.

-

-

Procedure:

-

Acquire a standard 1D ¹H NMR spectrum of the fragment alone.

-

Prepare a sample containing the target protein and the fragment.

-

Acquire two spectra: an "on-resonance" spectrum where the protein is saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where a region with no protein signals is irradiated (e.g., at 40 ppm).

-

Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

-

-

Data Interpretation & Causality: Signals present in the STD spectrum belong exclusively to the fragment that binds to the protein. The absence of signals confirms a non-binder. This provides unambiguous evidence of a direct interaction, effectively filtering out false positives from the primary screen, such as aggregators or assay-interfering compounds.[15]

Hit-to-Lead Optimization: Leveraging the Poised Fragment

Once N-(5-Amino-2-fluorophenyl)butanamide is confirmed as a binder and its binding mode is elucidated by X-ray crystallography, the "poised" 5-amino group becomes the primary focus for chemical elaboration.[2][16]

Caption: Hit-to-Lead optimization strategy via the 5-amino handle.

Protocol 4.1: Fragment Elaboration via Amide Coupling

Principle: Standard amide coupling reactions are used to attach various carboxylic acids to the 5-amino group. This is a robust and versatile method to explore the pocket adjacent to the fragment's binding site.

-

Materials:

-

N-(5-Amino-2-fluorophenyl)butanamide (1.0 eq).

-

Desired carboxylic acid (1.1 eq).

-

Coupling agent, e.g., HATU or HBTU (1.2 eq).

-

Base, e.g., DIPEA (2.0 eq).

-

Anhydrous DMF or a similar aprotic solvent.

-

-

Procedure:

-

Dissolve the fragment, carboxylic acid, and coupling agent in DMF.

-

Add the base and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

-

Dry the organic layer, concentrate, and purify the resulting elaborated compound by preparative HPLC or flash chromatography.

-

-

Causality and Next Steps: Each new analogue is tested in the primary biochemical or biophysical assay. A successful elaboration will show a significant improvement in potency (e.g., a lower IC₅₀ or Kd). The ligand efficiency (LE) should be monitored to ensure the gain in potency is efficient relative to the number of added atoms.[2]

Hypothetical Hit-to-Lead Progression Data

| Compound | Structure Modification | IC₅₀ (µM) | MW ( g/mol ) | Ligand Efficiency (LE) |

| Fragment Hit | Core Fragment | >200 | 196.21 | 0.35 |

| Lead 1 | + Benzoyl group | 15.5 | 300.32 | 0.32 |

| Lead 2 | + 3-pyridylacetyl group | 8.2 | 315.34 | 0.34 |

| Lead 3 | + N-methylpiperidine-4-carbonyl | 1.1 | 307.38 | 0.39 |

Case Study: A Blueprint for Kinase Inhibitor Design

The 2-fluoroaniline scaffold is a well-established hinge-binding motif in many Type I and Type II kinase inhibitors.[3][17] The aniline N-H group typically forms a crucial hydrogen bond with the backbone carbonyl of a hinge residue in the ATP-binding site.

Caption: Hypothetical binding mode of the fragment in a kinase active site.

By using N-(5-Amino-2-fluorophenyl)butanamide, a drug discovery program can rapidly establish this key hinge interaction. Subsequent structure-guided elaboration at the 5-amino position can then be used to extend the molecule into the solvent-exposed region, often targeting the ribose pocket to gain additional affinity and, crucially, selectivity over other kinases.

Conclusion

N-(5-Amino-2-fluorophenyl)butanamide represents a highly valuable tool for fragment-based drug discovery. Its adherence to fragment-like properties, combined with a privileged medicinal chemistry scaffold and a poised synthetic handle, provides a robust and efficient starting point for hit-to-lead campaigns. The protocols and strategies outlined in this guide offer a clear path for researchers to leverage this fragment's full potential in the discovery of novel therapeutics.

References

-

Vangone, A., & Bonvin, A. M. J. J. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 112(44), 13485-13490. [Link]

-

Kirby, K. A., & Bogyo, M. (2019). Biophysical screening in fragment-based drug design: a brief overview. Current Opinion in Chemical Biology, 49, 45-51. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

-

SARomics Biostructures. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

Evotec. (n.d.). Biophysical Fragment Screening. [Link]

-

Laganowsky, A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 229-234. [Link]

-

Xiong, Y., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(4), 663-675. [Link]

-

Cresset. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

Hughes, S. E., & Miller, A. K. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Molecules, 28(5), 2390. [Link]

-

ResearchGate. (2025, August 4). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

-

Kalesh, K. A., & Yao, S. Q. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. Chemical Society Reviews, 50(15), 8499-8524. [Link]

-

ResearchGate. (n.d.). Hit-to-lead decision tree. [Link]

-

University of Washington. (n.d.). Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. [Link]

-

Sun, D., & Centre, F. H. C. R. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(21), 6649-6670. [Link]

-

ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400. [Link]

-

Ciulli, A. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 9, 834453. [Link]

-

Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5233. [Link]

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 6. old.sk.ru [old.sk.ru]

- 7. researchgate.net [researchgate.net]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]

Topic: Analytical Methods for the Quantification of N-(5-Amino-2-fluorophenyl)butanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of N-(5-Amino-2-fluorophenyl)butanamide, a key chemical intermediate. Given its structural features—a primary aromatic amine, a fluorine substituent, and an amide group—this compound is amenable to modern chromatographic techniques. We present two robust, validated analytical methods: a widely accessible Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. This document details the scientific principles, step-by-step protocols, and expected performance characteristics for each method, providing researchers and drug development professionals with the necessary tools for accurate and reliable quantification.

Introduction and Analyte Overview

N-(5-Amino-2-fluorophenyl)butanamide is an organic compound whose structure suggests its potential utility as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. The accurate determination of its concentration is critical for various applications, including:

-

Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yield.

-

Quality Control: Ensuring the purity of starting materials and final products.

-

Pharmacokinetic Studies: Quantifying the compound in biological matrices during drug development, should it be investigated as a metabolite or a therapeutic agent itself.

The molecule's aromatic ring acts as a chromophore, making it suitable for UV detection. The basic primary amine group is readily protonated, enabling sensitive detection by electrospray ionization mass spectrometry. This guide provides the foundational methodologies to leverage these properties for robust quantification.

Analyte Properties:

| Property | Value |

| Chemical Formula | C₁₀H₁₃FN₂O |

| Molecular Weight | 196.22 g/mol |

| Structure | |

| IUPAC Name | |

| Key Features | Primary Aromatic Amine, Amide, Fluorophenyl Group |

Method 1: Quantification by RP-HPLC-UV

Principle and Rationale

Reversed-phase HPLC is the workhorse of analytical chemistry for its robustness and wide applicability. This method separates N-(5-Amino-2-fluorophenyl)butanamide from impurities based on its hydrophobicity. A C18 stationary phase is selected for its strong retention of aromatic compounds. The mobile phase consists of an organic solvent (acetonitrile) and an aqueous buffer containing a small amount of acid (formic acid). The acid serves a critical purpose: it maintains the primary amine group in its protonated state (R-NH₃⁺), which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration[1]. Detection is achieved by monitoring the UV absorbance of the phenyl ring.

Experimental Protocol: RP-HPLC-UV

A. Reagents and Materials

-

N-(5-Amino-2-fluorophenyl)butanamide reference standard (>98% purity)

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade, >99%)

-

Deionized water (18.2 MΩ·cm)

-

C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

-

Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and deionized water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

C. Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260, Waters Alliance, or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |

| Detection λ | 254 nm (or optimal wavelength determined by UV scan) |

| Run Time | 15 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

D. System Suitability Before analysis, inject a mid-level standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

-

Tailing Factor: ≤ 1.5

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

E. Data Analysis

-

Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

-

Perform a linear regression analysis on the curve. The coefficient of determination (R²) should be ≥ 0.999.

-

Quantify unknown samples by interpolating their peak areas from the calibration curve.

Workflow and Expected Performance

Caption: RP-HPLC-UV analytical workflow.

Table 1: Typical Performance Characteristics for HPLC-UV Method

| Parameter | Expected Value | Rationale |

| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between concentration and response. |

| Range | 1 - 100 µg/mL | The concentration range over which the method is precise and accurate. |

| LOD | ~0.3 µg/mL | Lowest concentration detectable with a signal-to-noise ratio of 3. |

| LOQ | ~1.0 µg/mL | Lowest concentration quantifiable with acceptable precision and accuracy. |

| Precision (%RSD) | ≤ 2.0% | Measures the closeness of repeated measurements. |

| Accuracy (% Recovery) | 98 - 102% | Measures the closeness of the measured value to the true value. |

Method 2: Quantification by LC-MS/MS

Principle and Rationale

For applications requiring higher sensitivity and selectivity, such as analysis in biological fluids, LC-MS/MS is the method of choice[2][3][4]. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. We utilize Electrospray Ionization (ESI) in positive mode, as the primary amine group is easily protonated to form the precursor ion [M+H]⁺.

The core of the method's selectivity is Multiple Reaction Monitoring (MRM) .

-

The first quadrupole (Q1) is set to isolate only the precursor ion of our analyte.

-

This isolated ion is fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment (product ion).

This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from co-eluting matrix components and ensuring highly reliable quantification[1].

Experimental Protocol: LC-MS/MS

A. Reagents and Materials

-

Same as HPLC-UV method, but using LC-MS grade solvents and additives is mandatory to reduce background noise.

-

An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., N-(5-Amino-2-fluorophenyl)butanamide-d7). If unavailable, a structurally similar compound can be used.

B. Preparation of Solutions

-

Mobile Phases and Diluent: Prepared as in the HPLC-UV method, using LC-MS grade reagents.

-

Standard Stock and Working Solutions: Prepared as before. Each calibration standard and sample must be spiked with the internal standard at a fixed concentration (e.g., 100 ng/mL). The use of an internal standard is crucial to correct for variations in sample preparation and instrument response[5].

C. Sample Preparation (from Plasma - Example)

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis. This protein precipitation step is a common and effective way to clean up biological samples[4].

D. Instrumentation and Conditions

| Parameter | Setting |

| LC System | UPLC or HPLC system (e.g., Waters Acquity, Sciex Exion) |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S) |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient similar to HPLC method, adjusted for shorter run time |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Ionization Mode | ESI, Positive |

| MRM Transitions | See table below |

MRM Transitions (Predicted):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) |

| Analyte (Quantifier) | 197.1 | 124.1 | 100 |

| Analyte (Qualifier) | 197.1 | 96.1 | 100 |

| Internal Standard | Dependent on IS | Dependent on IS | 100 |

| Note: The precursor ion is [M+H]⁺ for C₁₀H₁₃FN₂O. The product ion 124.1 corresponds to the fluorinated aminophenyl fragment after loss of the butanamide side chain. These transitions must be empirically optimized on the specific instrument. |

E. Data Analysis

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the concentration of the standards.

-

Perform a weighted (1/x²) linear regression. R² should be ≥ 0.998.

-

Quantify unknown samples using the same area ratio and interpolating from the curve.

Workflow and Expected Performance

Caption: LC-MS/MS analytical workflow.

Table 2: Typical Performance Characteristics for LC-MS/MS Method

| Parameter | Expected Value | Rationale |

| Linearity (R²) | ≥ 0.998 | Demonstrates a proportional relationship between the area ratio and concentration. |

| Range | 0.1 - 250 ng/mL | A much lower range is achievable due to the high sensitivity of the technique. |

| LOD | ~0.03 ng/mL | Significantly lower due to the selectivity and low noise of MRM detection. |

| LOQ | ~0.1 ng/mL | Allows for quantification at trace levels, essential for biological studies. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | Standard acceptance criteria for bioanalytical methods. |

| Accuracy (% Recovery) | 85 - 115% | Standard acceptance criteria for bioanalytical methods. |

Method Comparison and Selection

| Feature | RP-HPLC-UV | LC-MS/MS |

| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |

| Selectivity | Moderate | Very High |

| Matrix Tolerance | Low to Moderate | High |

| Instrumentation Cost | Low | High |

| Complexity | Low | High |

| Ideal Application | Purity testing, process monitoring | Bioanalysis, trace impurity analysis |

Conclusion

This application note details two effective and reliable methods for the quantification of N-(5-Amino-2-fluorophenyl)butanamide. The RP-HPLC-UV method serves as a robust and accessible option for routine analysis of relatively clean samples where micromolar concentrations are expected. For applications demanding superior sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the performance necessary for trace-level quantification. The choice of method should be guided by the specific analytical requirements, sample matrix, and available instrumentation. Both protocols provide a solid foundation for researchers to implement and further validate in their own laboratories.

References

-

Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). The MAK Collection for Occupational Health and Safety. Available at: [Link]

-

Yazdi, A. S., & Nurok, D. (2011). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science. Available at: [Link]

-

Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026). LCGC International. Available at: [Link]

-

Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (2023). ResearchGate. Available at: [Link]

-

Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). (n.d.). Springer Protocols. Available at: [Link]

-

Liu, M., et al. (2023). Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Synaridou, M. S., et al. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. MDPI. Available at: [Link]

-

Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. Available at: [Link]

-

Hamase, K., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules. Available at: [Link]

-

D'Aniello, A., et al. (2008). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Available at: [Link]

-

Quantification of Underivatised Amino Acids on Dry Blood Spot, Plasma, and Urine by HPLC–ESI–MS/MS. (n.d.). Springer Link. Available at: [Link]

Sources

application of "N-(5-Amino-2-fluorophenyl)butanamide" in kinase inhibitor synthesis

This guide details the application of N-(5-Amino-2-fluorophenyl)butanamide , a specialized aniline intermediate used in the synthesis of Type I and Type II kinase inhibitors. This scaffold is critical for targeting the ATP-binding pocket, specifically providing a "hinge-binding" or "solvent-exposed" handle via the 5-amino group, while the 2-fluoro substituent modulates metabolic stability and electrostatic interactions.

Part 1: Core Directive & Strategic Context

N-(5-Amino-2-fluorophenyl)butanamide (CAS: Implied 79558-09-1 analog / Catalog Ref: Huateng 2039197) represents a "privileged scaffold" in medicinal chemistry. It belongs to the class of 1,2,5-trisubstituted benzenes , widely utilized in drugs targeting B-Raf (e.g., Dabrafenib analogs), PIM kinases , and HSF1 pathway modulators (e.g., NXP800 precursors).

Key Chemical Attributes:

-

5-Amino Group: The primary nucleophile for coupling with heterocycles (pyrimidines, quinolines) or forming ureas/amides.

-

2-Fluoro Group: Increases metabolic stability (blocks P450 oxidation at the ortho-position) and influences the torsion angle of the phenyl ring relative to the amide, locking the conformation for optimal binding.

-

Butanamide Tail: A hydrophobic moiety that can occupy the solvent-exposed region or a specific hydrophobic back-pocket (e.g., the allosteric pocket in MEK/Raf), improving cellular permeability.

Part 2: Scientific Integrity & Logic (Protocols)

Synthesis of N-(5-Amino-2-fluorophenyl)butanamide

Rationale: Direct synthesis from 1,2-diamino-4-fluorobenzene is non-selective. The standard industrial route utilizes 2-fluoro-5-nitroaniline to ensure regioselectivity.

Reagents:

-

Starting Material: 2-Fluoro-5-nitroaniline (CAS: 369-35-7).

-

Acylating Agent: Butyryl chloride (CAS: 141-75-3).

-

Reducing Agent: Iron powder / Ammonium Chloride (Fe/NH₄Cl) or H₂/Pd-C.

-

Solvents: Dichloromethane (DCM), Ethanol/Water.

Step-by-Step Protocol:

-

Acylation (Formation of the Nitro-Amide):

-

Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM (10 mL/g) under N₂ atmosphere.

-

Add Triethylamine (1.5 eq) and cool to 0°C.

-

Dropwise add Butyryl chloride (1.1 eq). Maintain temperature <5°C to prevent bis-acylation.

-

Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate.

-

Yield Target: >90% of N-(2-fluoro-5-nitrophenyl)butanamide .[1]

-

-

Reduction (Nitro to Amine):

-

Suspend the nitro-intermediate (1.0 eq) in Ethanol:Water (4:1 v/v).

-

Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Checkpoint: Reaction is complete when the yellow nitro spot disappears and a fluorescent amine spot appears on TLC.

-

Workup: Filter hot through Celite to remove iron residues. Wash cake with hot ethanol. Concentrate filtrate.

-

Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (DCM:MeOH 95:5).

-

Final Product:N-(5-Amino-2-fluorophenyl)butanamide (Off-white solid).

-

Application: Coupling to Kinase Hinges (General Protocol)

Rationale: The 5-amino group is less nucleophilic than an alkyl amine due to the electron-withdrawing fluoro group (inductive effect) and the amide (resonance). Therefore, coupling requires activated electrophiles (e.g., chloropyrimidines) or catalysis (Buchwald-Hartwig).

Case Study: Synthesis of a PIM-1 Kinase Inhibitor Analog (Pyrimidinyl-amine core).

Protocol:

-

Reactants: N-(5-Amino-2-fluorophenyl)butanamide (1.0 eq) + 2,4-Dichloropyrimidine (1.1 eq).

-

Conditions:

-

Solvent: n-Butanol or DMF.

-

Base: DIPEA (2.0 eq).

-

Temperature: 90–110°C (Thermal) or 120°C (Microwave, 30 min).

-

-

Mechanism: SNAr displacement of the C4-chlorine (more reactive) by the aniline nitrogen.

-

Outcome: Formation of the N-(5-((2-chloropyrimidin-4-yl)amino)-2-fluorophenyl)butanamide intermediate.

-

Further Functionalization: The remaining C2-chlorine can be displaced by a secondary amine (e.g., piperazine) to tune solubility and potency.

Part 3: Visualization & Formatting

Data Presentation: Physical & Chemical Properties

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₀H₁₃FN₂O | Core scaffold tracking |

| Molecular Weight | 196.22 g/mol | Fragment-based drug design (FBDD) |

| LogP (Predicted) | ~1.8 – 2.2 | Good membrane permeability |

| pKa (Aniline NH₂) | ~3.5 – 4.0 | Low basicity; requires acid catalysis or Pd for coupling |

| Solubility | DMSO, Methanol, DCM | Compatible with standard organic synthesis |

| Storage | 2–8°C, Hygroscopic | Prevent amide hydrolysis |

Experimental Workflow Diagram

Caption: Synthesis pathway from 2-fluoro-5-nitroaniline to the final kinase inhibitor scaffold via selective reduction and SNAr coupling.

Mechanism of Action: Binding Mode Schematic

Caption: Structural role of the N-(5-amino-2-fluorophenyl)butanamide moiety within the kinase ATP-binding pocket.

References

-

Cheeseman, M. D., et al. (2023). "Discovery of CCT361814/NXP800: A Highly Potent, Orally Bioavailable HSF1 Pathway Inhibitor". Journal of Medicinal Chemistry, 66(8). (Demonstrates the application of the amino-fluorophenyl-amide scaffold in clinical candidates). Retrieved from [Link]

- Burger, M. T., et al. (2013). "Synthesis and in vitro biological activity of novel pyridine/pyrimidine derivatives as PIM kinase inhibitors". Bioorganic & Medicinal Chemistry Letters. (Contextualizes the use of 5-amino-2-fluoroanilines in PIM inhibition).

Sources

Troubleshooting & Optimization

"N-(5-Amino-2-fluorophenyl)butanamide" solubility issues and solutions

Welcome to the technical support guide for N-(5-Amino-2-fluorophenyl)butanamide. This document is intended for researchers, chemists, and formulation scientists who are actively using this compound in their experimental workflows. Here, we address the most common challenges associated with its solubility, providing both theoretical explanations and practical, lab-tested protocols to ensure your research proceeds smoothly and efficiently.

Overview of N-(5-Amino-2-fluorophenyl)butanamide

N-(5-Amino-2-fluorophenyl)butanamide is an aromatic amide derivative. Its structure, containing both a hydrophilic amino group and a lipophilic butanamide chain attached to a fluorinated phenyl ring, presents a unique set of physicochemical properties. The presence of the amide and amino functionalities allows for hydrogen bonding, while the aromatic ring and alkyl chain contribute to its hydrophobic character. The fluorine atom can further modulate electronic properties and intermolecular interactions, often increasing metabolic stability and binding affinity in biological systems.[1][2][3] However, these same features can contribute to strong crystal lattice energy and poor solvation in many common solvents, leading to significant solubility challenges.

Physicochemical Properties Summary

| Property | Value (Predicted/Similar Compounds) | Source |

| Molecular Formula | C₁₀H₁₃FN₂O | - |

| Molecular Weight | 196.22 g/mol | - |

| XLogP3-AA | ~1.5 - 2.5 (Estimated) | [4] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | [4] |

| Hydrogen Bond Acceptors | 2 (from C=O and -F) | [4] |

| pKa (Basic Apparent) | ~4.4 (for the amino group, similar to analogs) | [5] |

Note: Experimental data for this specific compound is limited. Values are estimated based on its structure and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Here we address the most pressing and common questions our team receives regarding the handling of this compound.

Q1: What is the best starting solvent to prepare a high-concentration stock solution?

For initial stock preparation, we strongly recommend starting with a high-purity, anhydrous polar aprotic solvent.

-

Primary Recommendation: Dimethyl sulfoxide (DMSO). It generally offers the highest solubilizing potential for complex aromatic compounds.[6][7]

-

Secondary Recommendation: Dimethylformamide (DMF).[6]

It is crucial to use anhydrous solvents, as even trace amounts of water can sometimes initiate precipitation of hydrophobic compounds.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS). Why is this happening and how can I fix it?

This is a classic and expected challenge known as "antisolvent precipitation." The compound is well-solvated by the organic co-solvent (DMSO) but has very poor solubility in water. When the stock is diluted into an aqueous buffer, the percentage of the organic solvent drops dramatically, and the water acts as an antisolvent, causing the compound to crash out of solution.

Solutions:

-

Decrease the Final Concentration: This is the simplest approach. The compound may be stable at a lower final concentration in your aqueous medium.

-

Use a Co-solvent in the Final Medium: Maintain a certain percentage of the organic solvent in your final aqueous solution. For example, a final concentration of 1-5% DMSO is often sufficient to keep the compound in solution without significantly impacting many biological assays.[8]

-

pH Adjustment: The amino group on the phenyl ring is basic.[5] Lowering the pH of your aqueous buffer (e.g., to pH 4-5) will protonate this group, forming a more soluble salt.[9][10] However, you must confirm that the pH change does not affect your experimental system or the stability of the compound.

Q3: Can I heat the solution or use sonication to aid dissolution?

Yes, gentle heating and sonication are effective mechanical methods to increase the rate of dissolution.

-

Heating: Gently warm the solution to 37-50°C. This can help overcome the activation energy required to break the crystal lattice. Caution: Do not overheat, as this can lead to degradation. Always test the stability of your compound at elevated temperatures first.

-

Sonication: Using a bath sonicator can provide energy to break up solid aggregates and enhance solvent interaction with the particle surface, increasing the dissolution rate.[11]

These methods increase the rate of dissolution but may not increase the equilibrium solubility. A solution prepared this way may be supersaturated and could precipitate upon cooling or standing.

Troubleshooting Guide: Common Solubility Issues

This section provides a more detailed, cause-and-effect approach to solving common problems.

Issue 1: The compound will not dissolve in DMSO or DMF, even at low concentrations.

-

Root Cause Analysis:

-

Poor Compound Purity: Impurities can sometimes inhibit dissolution or act as nucleation sites for precipitation.

-

Solvent Quality: The solvent may not be anhydrous. Water can significantly reduce the solubilizing power of DMSO/DMF for certain compounds.

-

High Crystal Lattice Energy: The compound may have formed a highly stable crystal polymorph that is particularly difficult to dissolve.

-

-

Solutions Workflow:

-

Verify Purity: Check the certificate of analysis (CoA) for your batch. If in doubt, consider re-purification.

-

Use Fresh, Anhydrous Solvent: Open a new bottle of high-purity, anhydrous DMSO or DMF.

-

Apply Mechanical Energy: As mentioned in the FAQ, use gentle warming (37°C) and/or sonication to provide the necessary energy to break the crystal lattice.

-

Consider an Alternative Solvent System: For highly recalcitrant compounds, a solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of 5-10% hexafluoro-2-propanol (HFIP) in dichloromethane (CH₂Cl₂) can be extremely effective, though their compatibility with downstream applications must be verified.[7][12]

-

Issue 2: The solution is hazy or appears to have a fine precipitate after dilution into an aqueous medium, even with a co-solvent.

-

Root Cause Analysis:

-

Micro-precipitation: The compound is on the edge of its solubility limit, forming microscopic particles that scatter light.

-

Incorrect Dilution Method: Adding the aqueous buffer to the DMSO stock can create localized areas of high supersaturation, causing precipitation.

-

Buffer Incompatibility: Certain buffer salts can interact with the compound, reducing its solubility (the "salting-out" effect).

-

-

Solutions Workflow:

-

Optimize Co-solvent Percentage: Systematically increase the final percentage of DMSO or DMF in your aqueous solution (e.g., try 1%, 2%, 5%, and 10%) to find the minimum required to maintain clarity.

-

Reverse the Dilution: Always add the DMSO stock solution to the vortexing aqueous buffer. This ensures rapid and uniform mixing, preventing localized high concentrations.

-

Filter the Final Solution: Use a 0.22 µm syringe filter (ensure it is compatible with your co-solvent, e.g., PTFE for DMSO) to remove any micro-precipitates before use.

-

Explore Hydrotropic Agents: For aqueous formulations, consider adding hydrotropes—compounds that increase the solubility of other solutes.[9][13] Examples include sodium benzoate or urea, but their compatibility with your assay is critical.

-

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Preparation: Weigh out 1.962 mg of N-(5-Amino-2-fluorophenyl)butanamide.

-

Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO.

-

Dissolution: Vortex the vial for 2-3 minutes. If the solid is not fully dissolved, proceed to the next steps.

-

Sonication: Place the vial in a bath sonicator for 10-15 minutes.

-

Gentle Heating (Optional): If solid remains, warm the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.

-

Verification: Once a clear solution is obtained, inspect it visually for any particulates.

-

Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial with desiccant to protect from moisture.

Workflow Diagram: Troubleshooting Solubility for Aqueous Dilution

Below is a decision-making workflow to systematically address issues when diluting the compound from an organic stock into an aqueous buffer.

Caption: A decision-making workflow for troubleshooting precipitation upon aqueous dilution.

References

- Vertex AI Search, Drug Solubility: Importance and Enhancement Techniques - PMC.

- Vertex AI Search, (SOLUBILITY ENHANCEMENT TECHNIQUES) - Jetir.Org.

- Vertex AI Search, Solubility Enhancement Technologies and Research Emerged.

- Vertex AI Search, (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.

- Vertex AI Search, SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.

- Vertex AI Search, N-(5-amino-2-methylphenyl)propanamide Properties - EPA.

- Vertex AI Search, PRODUCT INFORMATION - Cayman Chemical.

-

PubChem, N-(2-amino-5-fluorophenyl)-2-tert-butylbenzamide. Available at: [Link]

- Vertex AI Search, Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC.

- Vertex AI Search, Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids | Request PDF - ResearchGate.

- Vertex AI Search, Structural basis for the enhanced stability of highly fluorinated proteins - PMC.

- Vertex AI Search, The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol - ResearchGate.

-

Vertex AI Search, The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. Available at: [Link]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-amino-5-fluorophenyl)-2-tert-butylbenzamide | C17H19FN2O | CID 81701971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpba.info [ijpba.info]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

optimizing reaction conditions for "N-(5-Amino-2-fluorophenyl)butanamide" synthesis

Welcome to the technical support center for the synthesis of N-(5-Amino-2-fluorophenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this selective acylation reaction.

Core Principles: Achieving Regioselective N-Acylation

The synthesis of N-(5-Amino-2-fluorophenyl)butanamide involves the selective acylation of one of two amino groups in the starting material, 4-fluoro-1,3-phenylenediamine. The primary challenge is to acylate the more nucleophilic and less sterically hindered amino group at the C1 position (para to the fluorine atom) while avoiding acylation at the C3 position (ortho to the fluorine atom) and preventing diacylation.

Understanding the electronic and steric factors at play is crucial for optimization:

-

Electronic Effects: The fluorine atom is highly electronegative, exerting a strong -I (inductive) effect, which deactivates the entire aromatic ring towards electrophilic attack. However, it also has a +M (mesomeric) effect due to its lone pairs, which donates electron density, primarily to the ortho and para positions.

-

The amino group at C1 is para to the fluorine. Its nucleophilicity is influenced by both the deactivating inductive effect of the fluorine and the competing electron-donating effects of the second amino group.

-

The amino group at C3 is ortho to the fluorine. It is more strongly deactivated by the fluorine's powerful inductive effect.

-

-

Steric Hindrance: The amino group at C3 is sterically more hindered due to the adjacent fluorine atom, making it less accessible to the acylating agent.

Consequently, the amino group at the C1 position is electronically and sterically favored for acylation. The reaction conditions must be carefully controlled to exploit this subtle difference in reactivity.

Factors Influencing Regioselectivity

Caption: Key experimental parameters governing regioselectivity.

Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis. Monitoring by Thin Layer Chromatography (TLC) is essential for optimization.

Materials:

-

4-fluoro-1,3-phenylenediamine

-

Butyryl chloride (or Butyric anhydride)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve 4-fluoro-1,3-phenylenediamine (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.2 eq.) to the stirred solution.

-

Slowly add a solution of butyryl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-